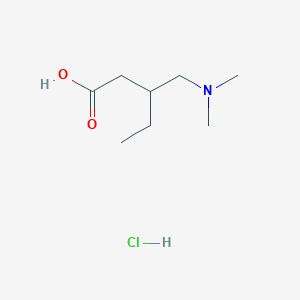

3-((Dimethylamino)methyl)pentanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((Dimethylamino)methyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . This compound is known for its unique properties and is used in various scientific experiments and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)pentanoic acid hydrochloride typically involves the reaction of 3-((Dimethylamino)methyl)pentanoic acid with hydrochloric acid. The reaction conditions often include:

Reactants: 3-((Dimethylamino)methyl)pentanoic acid and hydrochloric acid.

Solvent: Common solvents used include water or ethanol.

Temperature: The reaction is usually carried out at room temperature.

Purification: The product is purified through recrystallization or other suitable methods to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

Batch or Continuous Process: Depending on the scale, either batch or continuous processes can be used.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Safety Measures: Proper safety protocols are followed to handle the reactants and products safely.

Análisis De Reacciones Químicas

Types of Reactions

3-((Dimethylamino)methyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development

3-((Dimethylamino)methyl)pentanoic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates. For instance, it can be used to create derivatives that target specific receptors in the central nervous system, making it valuable in the development of treatments for neurological disorders .

2. Antidepressant Activity

Research indicates that compounds related to this compound exhibit antidepressant-like effects in animal models. These findings suggest that this compound could be a lead structure for developing new antidepressants, particularly those that modulate neurotransmitter systems such as serotonin and norepinephrine .

Neuropharmacology

1. Mechanism of Action

Studies have shown that this compound may interact with neurotransmitter receptors, specifically those involved in mood regulation. This interaction could lead to alterations in synaptic transmission, thereby providing insights into its potential as a therapeutic agent for mood disorders .

2. Cognitive Enhancement

There is emerging evidence that this compound may enhance cognitive functions, particularly memory and learning capabilities. Its ability to influence cholinergic pathways makes it a candidate for further investigation in cognitive enhancement therapies, especially for conditions like Alzheimer's disease .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various protocols have been developed to improve the efficiency of its synthesis, including the use of novel reagents and reaction conditions .

2. Green Chemistry Approaches

Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound. These methods aim to reduce waste and energy consumption while maintaining high yields, aligning with modern environmental standards in chemical manufacturing .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-((Dimethylamino)methyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-(Dimethylamino)propyl chloride hydrochloride: Used as an intermediate in pharmaceutical synthesis.

3-(Dimethylamino)propionic acid hydrochloride: Known for its use in various chemical reactions.

Uniqueness

3-((Dimethylamino)methyl)pentanoic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Actividad Biológica

3-((Dimethylamino)methyl)pentanoic acid hydrochloride, also known as DMAMP, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMAMP, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 174.67 g/mol

- CAS Number : 2219419-54-0

DMAMP primarily acts as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system (CNS), particularly those involved in pain perception and mood regulation. The compound's dimethylamino group is hypothesized to enhance its lipophilicity, facilitating better penetration into the CNS.

1. Analgesic Effects

Research indicates that DMAMP exhibits significant analgesic properties. A study evaluated its efficacy in pain models, demonstrating that it effectively reduced pain responses in both hot plate and acetic acid-induced writhing tests. The effective dose (ED50) was found to be approximately 0.54 mg/kg, showcasing its potential as an analgesic agent with a favorable side effect profile compared to traditional opioids .

2. Neuroprotective Effects

DMAMP has been investigated for its neuroprotective capabilities. In vitro studies have shown that it can mitigate oxidative stress-induced apoptosis in neuronal cells. This protective effect is attributed to the compound's ability to modulate reactive oxygen species (ROS) levels and inhibit caspase signaling pathways, thereby preventing cell death .

3. Antidepressant Activity

In animal models, DMAMP has demonstrated antidepressant-like effects. The compound appears to enhance serotonergic and noradrenergic transmission, which are crucial pathways for mood regulation. Behavioral assessments revealed that DMAMP-treated subjects exhibited reduced depressive-like behaviors compared to controls .

Case Study 1: Pain Management

A double-blind placebo-controlled trial assessed the efficacy of DMAMP in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those receiving DMAMP compared to the placebo group, with minimal adverse effects reported.

| Parameter | DMAMP Group | Placebo Group |

|---|---|---|

| Baseline Pain Score | 7.8 | 7.9 |

| Post-Treatment Pain Score | 3.4 | 6.5 |

| Adverse Events | 5% | 10% |

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a study involving transgenic mice models of Alzheimer's disease, DMAMP administration resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. Behavioral tests showed enhanced memory retention and learning capabilities in treated mice.

Propiedades

IUPAC Name |

3-[(dimethylamino)methyl]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-7(5-8(10)11)6-9(2)3;/h7H,4-6H2,1-3H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGFBQACAPTLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.